molecular formula C19H14F3NO B2927778 2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline CAS No. 340018-76-0

2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline

Cat. No. B2927778
CAS RN: 340018-76-0
M. Wt: 329.322
InChI Key: GVGAERRTKFYAQM-UHFFFAOYSA-N
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Description

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . They play an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Synthesis Analysis

Trifluoromethyl ketones can be synthesized using various methods. One approach involves the use of Umemoto’s reagents . Another method involves the trifluoromethylation of carbon-centered radical intermediates .


Molecular Structure Analysis

The trifluoromethyl group is a key motif in many organic compounds. It’s often incorporated into organic motifs via transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds .


Chemical Reactions Analysis

Trifluoromethyl groups can be introduced into organic compounds through various chemical reactions. For example, a solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines via a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 has been developed .


Physical And Chemical Properties Analysis

Trifluoromethyl compounds have unique physical and chemical properties. For example, they are known for their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .

Mechanism of Action

The mechanism of action of trifluoromethyl compounds can vary depending on the specific compound and its application. For example, in pharmaceutical applications, trifluoromethyl groups can enhance lipophilicity, metabolic stability, and pharmacokinetic properties .

Safety and Hazards

The safety and hazards associated with trifluoromethyl compounds can vary depending on the specific compound. It’s important to refer to the relevant safety data sheets or other safety resources for specific information .

Future Directions

The field of trifluoromethylation reactions is expected to continue to grow, enriching the community towards further improvements in the field of trifluoromethylation reactions, in turn improving the propensity towards further development of agrochemical drugs .

properties

IUPAC Name

2-(2-phenylphenoxy)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO/c20-19(21,22)14-10-11-18(16(23)12-14)24-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGAERRTKFYAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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